molecular formula C13H16N2 B2431232 (1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2326231-56-3

(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No. B2431232
CAS RN: 2326231-56-3
M. Wt: 200.285
InChI Key: JMHRJGZITWYYPI-UHFFFAOYSA-N
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Description

The compound “(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene” is a complex organic molecule. It contains a bicyclic structure and a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound and its derivatives have been synthesized through various methods, demonstrating their versatility in chemical reactions. One approach involves intramolecular Michael-type additions, leading to the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, a process that highlights the compound's potential for creating bicyclic structures with antimicrobial and hypotensive activities (Gregory, Bullock, & Chen, 1985). Additionally, stereoselective synthesis methods have been developed for its active metabolites, showcasing the compound's role in the creation of potent PI3 kinase inhibitors (Chen et al., 2010). These methods provide pathways for producing enantiomerically pure derivatives used in asymmetric syntheses (Martens & Lübben, 1991).

Applications in Drug Discovery

The compound's framework is pivotal in the discovery and development of drugs targeting the central nervous system. It has been utilized in the synthesis of agonists for the alpha7 nicotinic acetylcholine receptor, aimed at treating cognitive deficits in schizophrenia, highlighting its therapeutic potential (Wishka et al., 2006). The selective modulation of this receptor suggests a promising avenue for addressing cognitive impairments associated with various neurological disorders.

Chemical Transformations and Derivatives

Research has also focused on the compound's chemical transformations, leading to the creation of novel derivatives with potential biological activities. For instance, unique cascade ring-opening/cyclization reactions have been employed to synthesize new classes of multicyclic semi-alkaloids, demonstrating good antimicrobial activity (Parhizkar et al., 2017). Such synthetic strategies open new pathways for the development of compounds with therapeutic applications.

Structural and Conformational Studies

The conformational aspects of N-substituted 8-azabicyclo[3.2.1]octan-3-ones, closely related to the subject compound, have been explored to understand their preferred conformations and potential reactivity patterns (Arias et al., 1986). These studies provide insight into the structural preferences that might influence the compound's reactivity and interaction with biological targets.

Mechanism of Action

Target of Action

The primary target of the compound “8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene” is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage.

Biochemical Pathways

Given its target, it is likely involved in pathways related tocell cycle regulation and DNA damage response .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its influence on the Serine/threonine-protein kinase Chk1 . By modulating the activity of this kinase, the compound could potentially affect cell cycle progression and the cellular response to DNA damage.

properties

IUPAC Name

8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-9-14-11(4-1)10-15-12-5-3-6-13(15)8-7-12/h1-5,9,12-13H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHRJGZITWYYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene

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